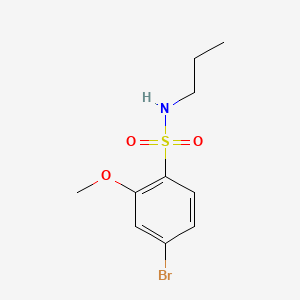
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione, also known as 2,5-dimethyl-1,4-benzoquinone, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzoquinone, characterized by the presence of two methyl groups at the 2 and 6 positions of the cyclohexadiene ring. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione can be synthesized through the oxidation of 2,6-dimethylphenol using oxygen in the presence of copper(I) or copper(II) compounds. The reaction typically requires 0.01 to 0.02 molar equivalents of the copper compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled oxidation of 2,6-dimethylphenol, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Higher-order quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: Studied for its potential antioxidant properties and its role in biological redox processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinone-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of other chemicals
Mechanism of Action
The mechanism of action of 2,6-dimethyl-2,5-cyclohexadiene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. It interacts with molecular targets such as enzymes involved in oxidative stress and redox signaling pathways. The methyl groups at the 2 and 6 positions influence its reactivity and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: Similar structure but with different substitution patterns.
2,6-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of methyl groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Contains tert-butyl groups instead of methyl groups.
Uniqueness
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other benzoquinone derivatives. This makes it particularly useful in applications requiring robust redox mediators and stable intermediates .
Properties
CAS No. |
14071-93-3 |
|---|---|
Molecular Formula |
PYb |
Molecular Weight |
0 |
Synonyms |
4-(3-Methyl-2(3H)-benzothiazolylidene)hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










